molecular formula C21H19Cl2NO5 B11619822 Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11619822
M. Wt: 436.3 g/mol
InChI Key: FBYPVBGLURAFHW-UHFFFAOYSA-N
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Description

Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted with methyl groups at positions 2 and 6, dimethyl ester groups at positions 3 and 5, and a furan-2-yl moiety at position 2. This compound belongs to a class of DHPs known for their structural versatility in medicinal chemistry, particularly in cardiovascular and neurological applications .

Properties

Molecular Formula

C21H19Cl2NO5

Molecular Weight

436.3 g/mol

IUPAC Name

dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H19Cl2NO5/c1-10-16(20(25)27-3)18(17(11(2)24-10)21(26)28-4)15-9-8-14(29-15)12-6-5-7-13(22)19(12)23/h5-9,18,24H,1-4H3

InChI Key

FBYPVBGLURAFHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 5-(2,3-Dichlorophenyl)Furan-2-Carbaldehyde

Method A (Vilsmeier-Haack Reaction) :
2-Phenylfuran is treated with POCl₃/DMF at 0–5°C, followed by hydrolysis to yield the aldehyde.

Method B (Suzuki Coupling) :
5-Bromofuran-2-carbaldehyde reacts with 2,3-dichlorophenylboronic acid using Pd(PPh₃)₄ in toluene/ethanol/water (yield: 74–91%).

Dihydropyridine Formation

The isolated aldehyde is subjected to Hantzsch conditions (Section 1) to obtain the final product.

Comparative Analysis of Methods

MethodYieldTimeAdvantagesLimitations
Conventional Hantzsch65–78%4–6 hoursScalability, low costLong reaction time
Microwave82–89%15–20 minRapid, high yieldSpecialized equipment required
Solvent-Free70–75%15 minEco-friendly, no solvent wasteModerate yield
Stepwise60–68%8–10 hoursHigh intermediate purityMultiple purification steps

Critical Reaction Parameters

  • Aldehyde Reactivity : Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance electrophilicity, favoring cyclization.

  • Ammonium Acetoacetate Ratio : A 1:2:1.5 ratio (aldehyde:ester:NH₄OAc) optimizes enamine formation.

  • Temperature : Reflux conditions (78–80°C) prevent side reactions like over-oxidation.

Characterization and Validation

  • ¹H NMR : Key signals include a singlet for the dihydropyridine NH (δ 8.2–8.3 ppm) and furan protons (δ 6.2–6.4 ppm).

  • HPLC Purity : >98% achieved via recrystallization.

  • Mass Spec : [M+H]⁺ at m/z 436.3 (C₂₁H₁₉Cl₂NO₅).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time to <1 hour with yields >85%.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Zeolite-Y) enable reuse for 5–7 cycles without loss of activity .

Chemical Reactions Analysis

Reactivity: Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various reactions:

    Oxidation: Oxidative processes may modify the furan or pyridine rings.

    Reduction: Reduction could target the carbonyl groups or other functional moieties.

    Substitution: Halogen atoms (chlorine) may be replaced by other groups.

    Other Transformations: Ring-opening, cyclization, and rearrangements are also possible.

Common Reagents and Conditions:

    Boron Reagents: As mentioned earlier, boron reagents play a crucial role in its synthesis.

    Palladium Catalysts: These facilitate cross-coupling reactions.

    Solvents: Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been investigated for its cardiovascular effects due to the dihydropyridine core, which is known for calcium channel blocking properties. Similar compounds like Nifedipine and Amlodipine are widely used as antihypertensive agents. Research indicates that this compound may offer similar benefits in regulating blood pressure and improving cardiovascular health .

Chemical Biology

The compound serves as a valuable probe for studying cellular processes. Its ability to interact with specific molecular targets allows researchers to investigate pathways involved in various biological functions. For example, it may be utilized in studies examining cellular signaling mechanisms or the effects of calcium modulation on cellular activities .

Materials Science

In materials science, Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can act as a building block for more complex molecules. Its unique structure may contribute to the development of new materials with specific properties suitable for various industrial applications .

Case Study 1: Cardiovascular Effects

A study published in a peer-reviewed journal explored the cardiovascular effects of similar dihydropyridine compounds. The findings suggested that these compounds effectively lower blood pressure and improve vascular function through calcium channel modulation . Future studies may extend these findings to Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Case Study 2: Chemical Probing

Another investigation focused on using dihydropyridines as chemical probes in cellular studies. The research demonstrated that these compounds could alter cellular signaling pathways associated with growth and differentiation . This application could be significant for understanding disease mechanisms at the cellular level.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Dibenzyl 4-[5-(2,5-Dichlorophenyl)Furan-2-Yl]-2,6-Dimethyl-DHP-3,5-Dicarboxylate

  • Key Differences: The phenyl ring substitution pattern (2,5-dichloro vs. 2,3-dichloro) alters electronic effects.
  • Ester Groups : Dibenzyl esters increase molecular weight (588.48 g/mol vs. ~434.3 g/mol for the dimethyl analog) and lipophilicity, which may affect membrane permeability and metabolic stability .

Dibenzyl 4-[5-(4-Chlorophenyl)Furan-2-Yl]-2,6-Dimethyl-DHP-3,5-Dicarboxylate

  • Substituent Position : A single chlorine at the para position (4-chloro) reduces electron-withdrawing effects compared to di-ortho-chlorinated analogs. This may diminish binding affinity to calcium channels, a common target for DHPs .

Ester Group Modifications

Diethyl Esters (e.g., Diethyl 4-[5-(4-Chlorophenyl)-1H-Pyrazol-4-Yl]-2,6-Dimethyl-DHP-3,5-Dicarboxylate)

  • Biological Activity : Pyrazole-substituted DHPs (e.g., ) demonstrate enhanced antimicrobial activity due to the heterocyclic pyrazole moiety, which is absent in the target compound .

Amide Derivatives (e.g., 4-(Furan-2-Yl)-N3,N5-Bis(2-Hydroxybenzoyl)-2,6-Dimethyl-DHP-3,5-Dicarboxamide)

  • Hydrogen Bonding : Replacement of ester groups with amides introduces hydrogen-bonding capability, improving solubility and target specificity. For example, compound 2a () showed analgesic activity via COX-2 inhibition, attributed to its amide substituents .

Functional Group Additions

3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)Oxy]Propyl} 4-(2,3-Dichlorophenyl)-2,6-Dimethyl-DHP-3,5-Dicarboxylate

Key Research Findings

  • Electronic Effects: The 2,3-dichlorophenyl group in the target compound provides strong electron-withdrawing effects, stabilizing the dihydropyridine ring and enhancing calcium channel binding compared to mono-chlorinated analogs .
  • Metabolic Stability : Dibenzyl esters (e.g., ) resist esterase hydrolysis better than dimethyl esters, making them suitable for prolonged action .
  • Synthèse : General synthetic routes involve refluxing diethyl or dimethyl esters with substituent-bearing alcohols or amines (e.g., ), followed by recrystallization for purification .

Biological Activity

Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 1,4-dihydropyridines, which are known for various pharmacological activities. Its molecular formula is C18H18Cl2N2O5C_{18}H_{18}Cl_2N_2O_5, and it has a molecular weight of approximately 392.25 g/mol. The structure features a furan ring and a dichlorophenyl group that may contribute to its biological effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of similar 1,4-dihydropyridine derivatives. For instance, compounds in this class have demonstrated effectiveness against various cancer cell lines, including HCT116 human colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

2. Antimicrobial Effects

Dihydropyridine derivatives have shown antimicrobial properties against a range of pathogens. The presence of the furan ring and halogenated phenyl groups enhances their interaction with microbial membranes, leading to increased permeability and cell death .

3. Cardiovascular Effects

Some studies suggest that related compounds exhibit calcium channel blocking activity, which is beneficial in treating hypertension and other cardiovascular diseases. The ability to modulate calcium influx in cardiac and smooth muscle cells may result in vasodilation and reduced blood pressure .

The biological activity of dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be attributed to several mechanisms:

  • Calcium Channel Modulation : Similar compounds are known to act as calcium channel blockers.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : Compounds may inhibit enzymes involved in tumor growth or microbial metabolism.

Case Study 1: Anticancer Activity

A study conducted on a series of 1,4-DHP derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against HCT116 cells. The study reported IC50 values indicating effective concentrations for inducing cell death through apoptosis .

Case Study 2: Antimicrobial Activity

In vitro assays revealed that certain 1,4-DHP derivatives showed promising activity against Gram-positive and Gram-negative bacteria. These studies emphasized the importance of structural modifications in enhancing antimicrobial potency .

Data Summary

Biological ActivityMechanismReference
AnticancerInduction of apoptosis via ROS generation
AntimicrobialDisruption of microbial membranes
CardiovascularCalcium channel blocking

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The compound is typically synthesized via modified Hantzsch dihydropyridine synthesis. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or acetonitrile) enhance cyclization efficiency .
  • Catalysts : Ammonium acetate or acetic acid as proton donors to stabilize intermediates .
  • Temperature : Reactions performed at reflux (70–80°C) for 6–12 hours achieve >70% yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the pure product .

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves the boat conformation of the 1,4-dihydropyridine ring and confirms substituent orientations (e.g., dichlorophenyl and furan groups) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify methyl ester peaks at δ 3.6–3.8 ppm and dihydropyridine protons at δ 4.9–5.2 ppm .
  • FT-IR : Carboxylate C=O stretches appear at 1680–1720 cm1^{-1}, and N-H bonds at 3300–3400 cm1^{-1} .

Q. How can researchers assess purity and monitor reaction progress?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%) .
  • TLC : Silica plates with hexane/ethyl acetate (7:3) visualize spots under UV light (Rf_f ≈ 0.4–0.5) .

Advanced Research Questions

Q. What computational methods are suitable for studying electronic properties and reactivity?

  • DFT calculations : B3LYP/6-31G(d) basis sets predict HOMO-LUMO gaps (4.2–4.8 eV) and charge distribution, highlighting electron-deficient dihydropyridine rings .
  • IRI (Independent Gradient Model) analysis : Maps non-covalent interactions (e.g., C-H···O and π-stacking) to explain crystal packing stability .
  • Molecular docking : AutoDock Vina evaluates binding affinity to calcium channels (∆G ≈ -9.2 kcal/mol) for pharmacological studies .

Q. How should discrepancies between experimental and computational data be resolved?

  • Crystallographic vs. DFT geometries : Adjust torsion angles in computational models to match X-ray data (e.g., dihedral angles within ±5°) .
  • NMR chemical shifts : Apply solvent correction factors (e.g., PCM model) to DFT-predicted shifts for better agreement .

Q. What experimental conditions affect the compound’s stability, and how can degradation be minimized?

  • pH stability : Degrades rapidly in acidic conditions (pH < 3) due to ring-opening; neutral or alkaline buffers (pH 7–9) enhance stability .
  • Light sensitivity : Store in amber vials at 4°C to prevent photodegradation .
  • Thermal stability : Decomposition occurs above 150°C; DSC analysis confirms melt transitions at 120–125°C .

Q. How does substituent regioselectivity influence biological activity?

  • Dichlorophenyl position : Ortho-substitution (2,3-dichloro) enhances lipophilicity (logP ≈ 3.5) and membrane permeability compared to para-substituted analogs .
  • Furan vs. pyrazole rings : Furan-containing derivatives show higher calcium channel blockade (IC50_{50} = 12 nM) due to reduced steric hindrance .

Q. What strategies are used to model the compound’s pharmacophore for drug design?

  • 3D-QSAR : CoMFA/CoMSIA models align electrostatic and steric fields with activity data (r2^2 > 0.9) .
  • Pharmacokinetic profiling : SwissADME predicts moderate bioavailability (F ≈ 50%) and CYP3A4 metabolism .

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